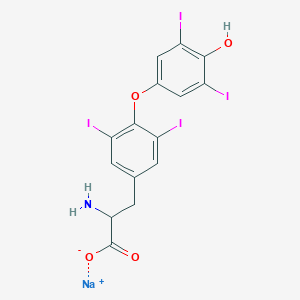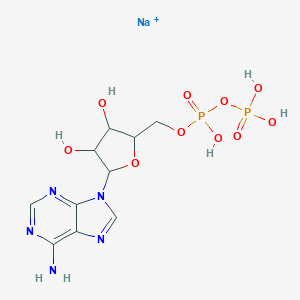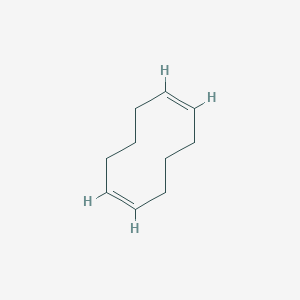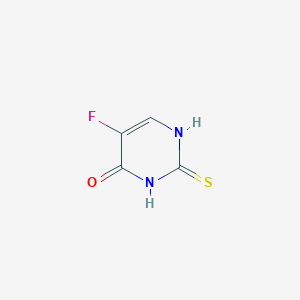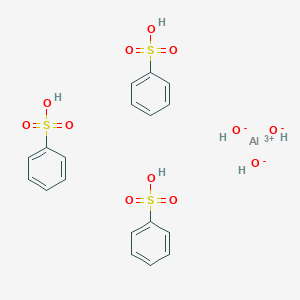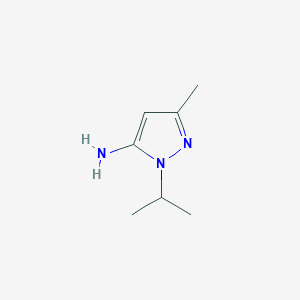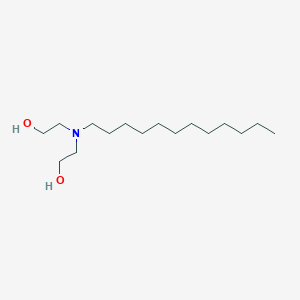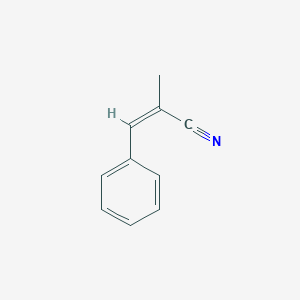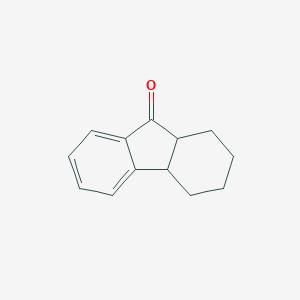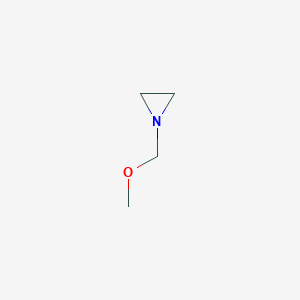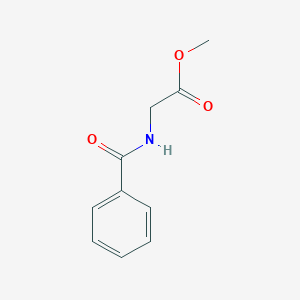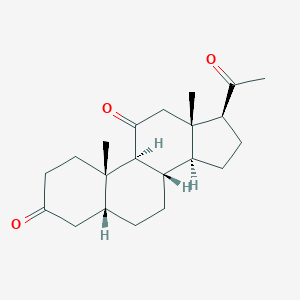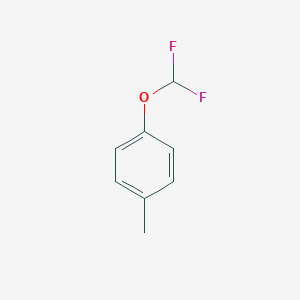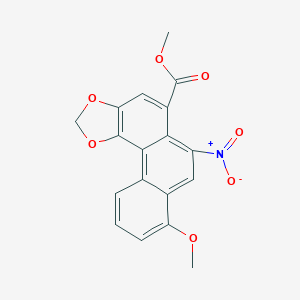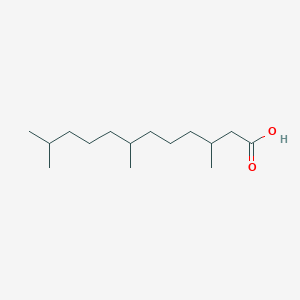
3,7,11-Trimethyldodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Trimethyldodecanoic acid, also known as TMTD or phytanic acid, is a branched-chain fatty acid that is produced by the metabolism of phytol, a component of chlorophyll. TMTD has been found to have numerous potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Wirkmechanismus
The mechanism of action of 3,7,11-Trimethyldodecanoic acid is not fully understood, but it is believed to involve the modulation of various metabolic pathways. 3,7,11-Trimethyldodecanoic acid has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemische Und Physiologische Effekte
3,7,11-Trimethyldodecanoic acid has been shown to have a number of biochemical and physiological effects. In animal studies, 3,7,11-Trimethyldodecanoic acid has been shown to reduce inflammation and improve insulin sensitivity. 3,7,11-Trimethyldodecanoic acid has also been shown to have potential as a treatment for certain types of cancer, including prostate cancer and breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3,7,11-Trimethyldodecanoic acid in lab experiments is its ability to modulate various metabolic pathways. This makes it a useful tool for studying the effects of different metabolic processes on various physiological systems. However, there are also limitations to using 3,7,11-Trimethyldodecanoic acid in lab experiments. For example, 3,7,11-Trimethyldodecanoic acid can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are a number of future directions for research involving 3,7,11-Trimethyldodecanoic acid. One promising area of research involves the use of 3,7,11-Trimethyldodecanoic acid as a biomarker for certain metabolic disorders, such as Refsum disease. Another area of research involves the development of new anti-inflammatory and anti-cancer drugs based on the structure of 3,7,11-Trimethyldodecanoic acid. Additionally, further research is needed to fully understand the mechanism of action of 3,7,11-Trimethyldodecanoic acid and its potential applications in various areas of scientific research.
Conclusion
In conclusion, 3,7,11-Trimethyldodecanoic acid is a promising compound with numerous potential applications in scientific research. Its ability to modulate various metabolic pathways makes it a useful tool for studying the effects of different metabolic processes on various physiological systems. Further research is needed to fully understand the mechanism of action of 3,7,11-Trimethyldodecanoic acid and its potential applications in various areas of scientific research.
Synthesemethoden
3,7,11-Trimethyldodecanoic acid can be synthesized through the oxidation of phytol, which is derived from the chlorophyll molecule. This process involves the use of various reagents, such as potassium permanganate and sodium hydroxide, to convert phytol into 3,7,11-Trimethyldodecanoic acid. The resulting 3,7,11-Trimethyldodecanoic acid can then be purified through a series of extraction and distillation steps.
Wissenschaftliche Forschungsanwendungen
3,7,11-Trimethyldodecanoic acid has been found to have numerous potential applications in scientific research. One of the most promising areas of research involves the use of 3,7,11-Trimethyldodecanoic acid as a biomarker for certain metabolic disorders, such as Refsum disease. 3,7,11-Trimethyldodecanoic acid has also been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for certain types of cancer.
Eigenschaften
CAS-Nummer |
1190-55-2 |
|---|---|
Produktname |
3,7,11-Trimethyldodecanoic acid |
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
3,7,11-trimethyldodecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h12-14H,5-11H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
XXCXRVNSUQAYMM-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CC(=O)O |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CC(=O)O |
Verwandte CAS-Nummern |
57272-18-1 (hydrochloride salt) |
Synonyme |
2,6,10-trimethylundecane-1-carboxylic acid 2,6,10-trimethylundecane-1-carboxylic acid, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



